molecular formula C13H10FNO2 B6396099 3-(3-Aminophenyl)-5-fluorobenzoic acid CAS No. 1261993-22-9

3-(3-Aminophenyl)-5-fluorobenzoic acid

Cat. No.: B6396099
CAS No.: 1261993-22-9
M. Wt: 231.22 g/mol
InChI Key: FMFWDPILLBOEBE-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an aminophenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound combines the electron-withdrawing fluorine atom with the electron-donating amino group, creating unique physicochemical properties.

Properties

IUPAC Name

3-(3-aminophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFWDPILLBOEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688647
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-22-9
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration with Concentrated Nitric Acid

3-Fluorobenzoic acid ester is nitrated using concentrated HNO₃ at −10°C to 30°C. The low temperature minimizes side reactions, such as di-nitration, while the electron-withdrawing fluorine atom directs nitration to the meta position. The crude nitroester is isolated via ice-water quenching, yielding 65–70% 5-fluoro-3-nitrobenzoic acid ester .

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂ gas over a Pt/S catalyst at 50–120°C. Pressure (3–5 atm) and solvent choice (ethanol or ethyl acetate) critically influence selectivity. Over-reduction to hydroxylamine derivatives is avoided by maintaining a pH of 6–7. The resulting 5-fluoro-3-aminobenzoic acid ester is obtained in 80–85% yield.

Hydrolysis to Carboxylic Acid

Ester hydrolysis is performed in 2M NaOH at reflux (100–110°C) for 6–8 hours. Acidification with HCl precipitates the final product, which is filtered and dried. This method achieves an overall yield of 60–65%, with purity >95% after recrystallization.

Table 2: Comparative Analysis of Nitration-Reduction Methods

ParameterNitration-Reduction RouteCondensation-Cyclization Route
Starting Material3-Fluorobenzoic acid ester4-Fluoroaniline
Key StepCatalytic hydrogenationCyclization in H₂SO₄
Overall Yield60–65%70–75%
Purity>95%85–90%

Coupling-Based Synthesis via Suzuki-Miyaura Reaction

Boronic Acid Preparation

5-Fluoro-3-bromobenzoic acid is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 90°C. This forms the 5-fluoro-3-boronophenylbenzoic acid pinacol ester in 75–80% yield. The reaction requires inert conditions to prevent protodeboronation.

Cross-Coupling with 3-Nitrophenylboronic Acid

The boronic ester is coupled with 3-nitrophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a water/THF mixture. The nitro group remains intact during coupling, yielding 3-(3-nitrophenyl)-5-fluorobenzoic acid in 70–75% yield.

Nitro Group Reduction

The nitro group is reduced to an amine using H₂/Pd-C in methanol at 25°C. Quantitative conversion is achieved within 2 hours, affording the final product in 90–95% yield. This method excels in regioselectivity but requires expensive catalysts.

Electrophilic Fluorination and Protecting Group Strategies

Directed Ortho-Metalation (DoM)

3-Aminobenzoic acid is protected as its tert-butyl ester to prevent side reactions. Treatment with LDA at −78°C generates a lithiated intermediate, which reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the para position. Deprotection with TFA yields 5-fluoro-3-aminobenzoic acid in 50–55% yield.

Challenges in Fluorination

Competitive elimination reactions occur when electron-withdrawing groups (e.g., esters) are present. Using DAST (diethylaminosulfur trifluoride) in chloroform at 0°C minimizes elimination, improving fluorination yields to 65–70%.

Industrial Scalability and Process Optimization

Cost Analysis of Raw Materials

Method 1 (4-fluoroaniline route) is the most cost-effective, with raw material costs 40% lower than nitration-reduction routes . Chloral hydrate and hydroxylamine hydrochloride are commodity chemicals priced at $12–15/kg.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituent effects of 3-(3-Aminophenyl)-5-fluorobenzoic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
3-(3-Aminophenyl)-5-fluorobenzoic acid 3-aminophenyl, 5-F C₁₃H₁₀FNO₂ 231.23 (calculated) Enhanced solubility in polar solvents due to -NH₂; moderate acidity (pKa ~3-4 estimated) .
3-(3-Acetylphenyl)-5-fluorobenzoic acid 3-acetylphenyl, 5-F C₁₅H₁₁FO₃ 270.25 Acetyl group increases hydrophobicity; reduced acidity compared to amino derivative .
3-Amino-5-(trifluoromethyl)benzoic acid 3-NH₂, 5-CF₃ C₈H₆F₃NO₂ 205.13 Strong electron-withdrawing CF₃ group lowers pKa (~2.5); increased metabolic stability .
3-(2-Fluorophenyl)-5-fluorobenzoic acid 2-F-phenyl, 5-F C₁₃H₈F₂O₂ 234.20 Ortho-fluorine induces steric hindrance; reduced solubility in water .
3-(4-tert-Butylphenyl)-5-fluorobenzoic acid 4-t-Bu-phenyl, 5-F C₁₇H₁₇FO₂ 272.31 tert-Butyl group enhances lipophilicity; suitable for lipid-based formulations .

Physicochemical Properties

  • Acidity: The amino group (-NH₂) in 3-(3-Aminophenyl)-5-fluorobenzoic acid donates electrons, slightly reducing acidity compared to derivatives with electron-withdrawing groups (e.g., -CF₃ in 3-Amino-5-(trifluoromethyl)benzoic acid, pKa ~2.5) .
  • Solubility: The amino group improves aqueous solubility relative to acetyl- or tert-butyl-substituted analogs, which are more hydrophobic .
  • Thermal Stability: Fluorine atoms generally enhance thermal stability; however, the amino group may introduce reactivity under oxidative conditions .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Aminophenyl)-5-fluorobenzoic acid, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. For example:

  • Step 1: Use 3-bromo-5-fluorobenzoic acid as a precursor. Introduce the aminophenyl group via Suzuki-Miyaura coupling with 3-aminophenylboronic acid, employing Pd(PPh₃)₄ as a catalyst and a base (e.g., Na₂CO₃) in a DMF/water mixture at 80–100°C .
  • Step 2: Optimize regioselectivity by adjusting solvent polarity and temperature. Monitor reaction progress via TLC or HPLC to minimize side products like diarylation byproducts .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of 3-(3-Aminophenyl)-5-fluorobenzoic acid?

Methodological Answer:

  • Purity Analysis: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to quantify impurities (<2%).
  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
    • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the aminophenyl and fluorine groups (e.g., bond angles and packing motifs) .
    • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 262.08) .

Advanced Research Questions

Q. How do the electronic effects of the amino and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distribution. The amino group’s electron-donating nature increases nucleophilicity at the phenyl ring, while fluorine’s electron-withdrawing effect stabilizes intermediates .
  • Experimental Validation: Compare reaction rates under varying conditions (e.g., pH, solvent) using kinetic studies. For instance, polar aprotic solvents like DMF enhance coupling efficiency due to better stabilization of Pd intermediates .

Q. What strategies can resolve contradictions in reported biological activity data for 3-(3-Aminophenyl)-5-fluorobenzoic acid?

Methodological Answer:

  • Dose-Response Studies: Conduct standardized assays (e.g., enzyme inhibition or cell viability tests) across multiple concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Meta-Analysis: Compare data across studies by normalizing variables (e.g., solvent used, cell line origin). For example, discrepancies in IC₅₀ may arise from DMSO’s cytotoxicity at >0.1% concentrations .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized 3-(3-Aminophenyl)-5-fluorobenzoic acid to capture binding proteins from cell lysates. Validate hits via Western blot or SPR .
  • Molecular Docking: Simulate interactions with suspected targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Prioritize in vitro testing for top-scoring complexes .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (e.g., UV light, pH 1–13, oxidative agents). Monitor degradation via LC-MS to identify metabolites .
  • Stability Testing: Use accelerated stability chambers (40°C/75% RH for 6 months) and quantify parent compound loss using validated HPLC methods .

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